molecular formula C20H27NO4 B5970656 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline

Cat. No.: B5970656
M. Wt: 345.4 g/mol
InChI Key: XNAXAQOSEYQXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline is a complex organic compound characterized by the presence of multiple methoxy groups and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline typically involves multiple steps, starting with the preparation of the trimethoxyphenyl moiety. One common method involves the methylation of gallic acid derivatives using dimethyl sulfate in the presence of a base such as sodium hydroxide . The resulting trimethoxybenzoic acid can then be converted to the corresponding aniline derivative through a series of reduction and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to the disruption of microtubule dynamics, ultimately resulting in cell

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-14(6-7-15-8-10-17(22-2)11-9-15)21-16-12-18(23-3)20(25-5)19(13-16)24-4/h8-14,21H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAXAQOSEYQXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.